TAAR1 Agonist Species Selectivity: Mouse vs. Human Differential Potency
1-(4-Chlorophenyl)prop-2-en-1-amine demonstrates a 7.3-fold higher agonist potency at mouse TAAR1 compared to human TAAR1, providing a quantifiable species-selectivity window relevant for preclinical model selection [1]. The compound activates mouse TAAR1 with EC50 410 nM, whereas human TAAR1 activation requires EC50 3000 nM under identical assay conditions [1]. At mouse TAAR5, the compound shows EC50 >10,000 nM, confirming target selectivity within the TAAR family [1].
| Evidence Dimension | TAAR1 agonist potency (EC50) |
|---|---|
| Target Compound Data | Mouse TAAR1 EC50 = 410 nM; Human TAAR1 EC50 = 3000 nM |
| Comparator Or Baseline | Same compound tested across species orthologs (mouse vs. human TAAR1) |
| Quantified Difference | 7.3-fold higher potency at mouse TAAR1 (410 nM vs. 3000 nM) |
| Conditions | HEK293 cells expressing recombinant TAAR1; cAMP accumulation measured by BRET assay after 20 min incubation |
Why This Matters
This species selectivity quantifies the translational gap between mouse and human TAAR1 pharmacology, informing appropriate model organism selection for in vivo studies and explaining why preclinical mouse efficacy data cannot be directly extrapolated to human therapeutic expectations.
- [1] BindingDB BDBM50227975 (CHEMBL4087775). Agonist activity at mouse TAAR1 (EC50 410 nM), human TAAR1 (EC50 3000 nM), and mouse TAAR5 (EC50 >10,000 nM) expressed in HEK293 cells; cAMP accumulation by BRET assay, 20 min. View Source
